N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound that features a cyclopropylmethoxy group, a pyrrolidinyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of action
Pyrrolidine and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” would depend on its specific structure and functional groups.
Biochemical pathways
Pyrrolidine and indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “this compound” would be determined by its specific targets and mode of action.
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific structure and functional groups. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol in the presence of a suitable base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.
Cyclopropylmethoxy derivatives: These compounds often exhibit unique reactivity due to the strained cyclopropyl ring.
Pyrrolidine derivatives: Known for their biological activity and use in pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-3-2-4-17(11-14)25(22,23)19-9-7-18(21)20-10-8-16(12-20)24-13-15-5-6-15/h2-4,11,15-16,19H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOPDHBCQPBPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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